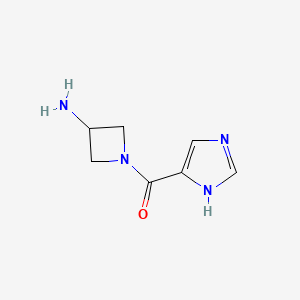

(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone

CAS No.: 1477573-54-8

Cat. No.: VC3198865

Molecular Formula: C7H10N4O

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1477573-54-8 |

|---|---|

| Molecular Formula | C7H10N4O |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(1H-imidazol-5-yl)methanone |

| Standard InChI | InChI=1S/C7H10N4O/c8-5-2-11(3-5)7(12)6-1-9-4-10-6/h1,4-5H,2-3,8H2,(H,9,10) |

| Standard InChI Key | QFMKUOUGPLAFMZ-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CN=CN2)N |

| Canonical SMILES | C1C(CN1C(=O)C2=CN=CN2)N |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

(3-Aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone features two key heterocyclic components: a 3-aminoazetidine ring and an imidazole moiety, connected via a carbonyl (methanone) bridge. The azetidine component consists of a four-membered nitrogen-containing ring with an amino group at the 3-position, while the imidazole portion contains a five-membered ring with two nitrogen atoms. This structural arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, contributing to its likely interactions with biological targets.

The compound's structure can be compared to related molecules that have been more extensively characterized. For instance, compounds featuring the 3-aminoazetidin-1-yl group, such as (3-aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone, share similar structural elements but with different heterocyclic partners . The presence of the imidazole ring likely influences both physicochemical properties and biological activities compared to compounds with other aromatic or heterocyclic rings.

Physicochemical Properties

Based on analysis of similar compounds, the following physicochemical properties can be inferred for (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | Approximately 193.21 g/mol | Calculated from molecular formula (C₈H₁₁N₅O) |

| Hydrogen Bond Donors | 2 | NH₂ group and imidazole NH |

| Hydrogen Bond Acceptors | 6 | Nitrogen atoms and carbonyl oxygen |

| LogP | -0.5 to 0.5 | Based on similar heterocyclic compounds |

| Solubility | Likely soluble in polar solvents | Due to presence of multiple hydrogen bonding sites |

| Melting Point | Estimated 160-190°C | Comparison with similar heterocyclic amides |

The presence of both the imidazole and the amino group likely contributes to the compound's water solubility, while the carbonyl group provides a site for potential metabolic transformation or chemical derivatization.

Structural Comparison with Related Compounds

Several structurally related compounds have been documented in scientific literature and chemical databases. The table below presents a comparative analysis:

This structural comparison highlights the unique positioning of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone within its chemical family, suggesting potential distinctive properties and biological activities.

Synthesis and Production Methods

The data from structurally similar compounds suggests that the combination of these elements in (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone might confer specific biological activities, potentially targeting similar pathways or receptors.

Experimental Data and Research Context

Comparative Activity Data

This data indicates that compounds containing the 3-aminoazetidin-1-yl group can exhibit high binding affinity and efficacy at certain receptors, suggesting that (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone might also demonstrate significant biological activity.

Structure-Based Predictions

Based on structural similarities with compounds having known activities, the following predictions can be made about (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone:

-

Receptor binding profile: Likely to exhibit affinity for histamine receptors due to the presence of the imidazole ring, potentially with pKi values in the range of 7.0-8.0 based on related compounds .

-

Functional activity: May demonstrate partial to full agonist activity at relevant receptors, with intrinsic activity (α) potentially in the range of 0.7-1.0 based on data from analogous compounds .

-

Binding mode: Likely to form key hydrogen bonds through both the imidazole NH and the primary amine group, with the carbonyl oxygen serving as a hydrogen bond acceptor.

Future Research Perspectives

Knowledge Gaps and Research Opportunities

Several important knowledge gaps exist regarding (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone, presenting opportunities for future research:

-

Synthesis and characterization: Development and optimization of synthetic routes specifically for this compound, including full spectroscopic characterization.

-

Binding studies: Determination of actual binding affinities across various receptor types, with particular focus on histamine receptors and related targets.

-

Structure-activity relationship (SAR) exploration: Systematic modification of both the azetidine and imidazole portions to develop a comprehensive SAR profile.

-

Pharmacokinetic profiling: Investigation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess drug-like characteristics.

Technological Approaches for Investigation

Several advanced techniques could be employed to further investigate the properties and potential applications of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone:

-

X-ray crystallography or NMR studies to determine precise three-dimensional structure and conformational preferences.

-

Computational docking studies to predict binding modes with potential target proteins.

-

High-throughput screening against diverse biological targets to identify unexpected activities.

-

Metabolomic studies to understand biotransformation pathways and potential active metabolites.

These approaches would provide valuable insights into the compound's biological behavior and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume